molecular formula C10H9ClN2O B3042764 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole CAS No. 675148-48-8

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole

Cat. No.: B3042764
CAS No.: 675148-48-8
M. Wt: 208.64 g/mol
InChI Key: NJISSAMSPGISEK-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group at the fourth position, a methyl group at the fifth position, and a pyridin-3-yl group at the second position

Scientific Research Applications

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole has several scientific research applications, including:

Future Directions

The future directions for “4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole” and similar oxazole derivatives are likely to involve further exploration of their biological activities. Given the wide range of activities exhibited by oxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization to oxazoles using manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through continuous flow processes. This method involves the use of packed reactors containing commercial manganese dioxide, which allows for the rapid and efficient conversion of oxazolines to oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-methyl-2-(pyridin-3-yl)oxazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    4-Chloromethyl-5-methyl-2-(pyridin-2-yl)oxazole: The position of the pyridinyl group is different, which can affect the compound’s properties and interactions.

Uniqueness

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJISSAMSPGISEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CN=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of pyridine-3-carbaldehyde (26.26 g), 2,3-butanedione-2-oxime (24.77 g) and 4N hydrogenchloride-ethyl acetate solution (300 mL) was stirred at room temperature for 3 days. The reaction mixture was concentrated, and the obtained crystals were washed with diethyl ether. To the crystals was added tetrahydrofuran (250 mL), and a solution of thionyl chloride (43.78 g) in tetrahydrofuran (50 mL) was further added. The mixture was heated under reflux for 3 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 3-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)pyridine as colorless crystals (9.48 g, 19%) from a fraction eluted with ethyl acetate-hexane (1:1, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 87-88° C.
Quantity
26.26 g
Type
reactant
Reaction Step One
Quantity
24.77 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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